molecular formula C26H47N B15350105 4-(11-Heneicosyl)pyridine CAS No. 50734-69-5

4-(11-Heneicosyl)pyridine

Cat. No.: B15350105
CAS No.: 50734-69-5
M. Wt: 373.7 g/mol
InChI Key: UJYAOWJBKCHVPU-UHFFFAOYSA-N
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Description

4-(11-Heneicosyl)pyridine is an organic compound with the molecular formula C26H47N It is a derivative of pyridine, featuring a long alkyl chain attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(11-Heneicosyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with 11-bromoheneicosane in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can participate in electrophilic substitution reactions, where the pyridine ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(11-oxo-heneicosyl)pyridine or 4-(11-carboxy-heneicosyl)pyridine.

    Reduction: Formation of 4-(11-Heneicosyl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

4-(11-Heneicosyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism by which 4-(11-Heneicosyl)pyridine exerts its effects is largely dependent on its interaction with lipid membranes. The long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. Its pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to various molecular targets.

Comparison with Similar Compounds

    4-(11-Decyl)pyridine: Similar structure but with a shorter alkyl chain.

    4-(11-Dodecyl)pyridine: Another similar compound with a slightly longer alkyl chain than 4-(11-Decyl)pyridine.

    4-(11-Octadecyl)pyridine: Features an even longer alkyl chain, affecting its solubility and interaction with lipid membranes.

Uniqueness: 4-(11-Heneicosyl)pyridine is unique due to its specific alkyl chain length, which provides a balance between hydrophobic interactions and solubility. This makes it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

50734-69-5

Molecular Formula

C26H47N

Molecular Weight

373.7 g/mol

IUPAC Name

4-henicosan-11-ylpyridine

InChI

InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-17-19-25(26-21-23-27-24-22-26)20-18-16-14-12-10-8-6-4-2/h21-25H,3-20H2,1-2H3

InChI Key

UJYAOWJBKCHVPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C1=CC=NC=C1

Origin of Product

United States

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